1,3,4-Thiadiazole-2-sulfonyl chloride
Overview
Description
1,3,4-Thiadiazole-2-sulfonyl chloride is a derivative of the 1,3,4-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and three carbon atoms. The sulfonyl chloride group attached to this ring structure makes it a key intermediate for further chemical modifications and synthesis of various sulfonamide compounds, which are known for their wide range of applications in medicinal chemistry and as inhibitors of carbonic anhydrase .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the use of polymer sulfonyl hydrazide resin and a "catch and release" strategy to synthesize 1,2,3-thiadiazoles, which are closely related to 1,3,4-thiadiazoles . Another method includes the solvent-base-controlled, transition metal-free synthesis from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions . Additionally, a tandem synthesis approach has been used to create structurally diverse 1,2,3-thiadiazoles from dichloroisothiazol-5-ketones and hydrazines under oxidant- and sulfur-free conditions .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been studied using X-ray crystallography. The sulfonyl group is found to interact strongly with the thiadiazole ring, often resulting in a distorted arrangement around the sulfur atom . The crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of S≡O close contact and through-conjugation, which are significant for the stability and reactivity of the molecule .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement, which can be catalyzed by acids and leads to the formation of 1,2,3-triazoles . The sulfonyl chloride group in these compounds is highly reactive and can be used to introduce various substituents through nucleophilic attack, as demonstrated in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the substituents attached to the thiadiazole ring. For instance, the introduction of tert-butyl and sulfonyl chloride groups leads to strong interactions within the molecule, affecting bond lengths and angles . The thermal analysis of these compounds indicates that they degrade at temperatures higher than their melting points, and their FTIR spectra provide insights into the NH…N hydrogen bonding present in the sulfonamides .
Scientific Research Applications
Synthesis and Antiviral Activity
1,3,4-Thiadiazole-2-sulfonyl chloride derivatives have been synthesized and tested for their antiviral activities. For instance, Chen et al. (2010) synthesized derivatives with certain anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).
Preparation of Oxadiazoles and Thiadiazole Analogues
Baxendale et al. (2005) demonstrated the use of 1,3,4-thiadiazole-2-sulfonyl chloride in the preparation of a library of oxadiazoles and thiadiazole analogues. This showcases its utility in the synthesis of diverse chemical compounds (Baxendale et al., 2005).
Anti-HIV Agents
The compound has been used in the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues, which were evaluated for their anti-HIV properties, indicating their potential as antiviral agents (Shafique et al., 2018).
Parallel Synthesis Strategy
Hu et al. (1999) utilized 1,3,4-thiadiazole-2-sulfonyl chloride in a "catch and release" synthesis strategy for the parallel synthesis of thiadiazoles, showing its application in advanced synthetic methodologies (Hu et al., 1999).
Anticonvulsant Activity
The compound is also used in synthesizing 1,3,4-thiadiazole derivatives with significant anticonvulsant activity, as demonstrated by Harish et al. (2014), who synthesized 2,5-disubstituted derivatives that showed potent anticonvulsant effects (Harish et al., 2014).
Designing Anticancer Agents
Abas et al. (2021) reported the use of 1,3,4-thiadiazole-2-sulfonyl chloride in designing novel anticancer sulfonamide-based derivatives as potential carbonic anhydrase inhibitors, indicating its relevance in anticancer drug design (Abas et al., 2021).
Antimicrobial and Antifungal Action
Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those derived from 1,3,4-thiadiazole-2-sulfonyl chloride, showing significant antimicrobial and antifungal activities (Sych et al., 2019).
Future Directions
properties
IUPAC Name |
1,3,4-thiadiazole-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBBRJFKALYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615042 | |
Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazole-2-sulfonyl chloride | |
CAS RN |
362521-36-6 | |
Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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